2-Fluoro-N-(4-(methylthio)benzyl)aniline 2-Fluoro-N-(4-(methylthio)benzyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19938645
InChI: InChI=1S/C14H14FNS/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3
SMILES:
Molecular Formula: C14H14FNS
Molecular Weight: 247.33 g/mol

2-Fluoro-N-(4-(methylthio)benzyl)aniline

CAS No.:

Cat. No.: VC19938645

Molecular Formula: C14H14FNS

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-N-(4-(methylthio)benzyl)aniline -

Specification

Molecular Formula C14H14FNS
Molecular Weight 247.33 g/mol
IUPAC Name 2-fluoro-N-[(4-methylsulfanylphenyl)methyl]aniline
Standard InChI InChI=1S/C14H14FNS/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3
Standard InChI Key DRPRIYGNOWIROR-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)CNC2=CC=CC=C2F

Introduction

Chemical Structure and Nomenclature

The systematic name 2-Fluoro-N-(4-(methylthio)benzyl)aniline reflects its molecular structure: a fluorinated aniline moiety linked via a benzyl group to a methylthio substituent. The core structure consists of two aromatic rings:

  • Ring A: A benzene ring substituted with a fluorine atom at the ortho position relative to the amine group.

  • Ring B: A benzyl group attached to the amine, with a methylthio (-SMe) group at the para position.

The IUPAC name derives from the parent compound aniline (C₆H₅NH₂), modified by fluorine at position 2 and a 4-(methylthio)benzyl group on the nitrogen. The molecular formula is C₁₄H₁₃FNS, with a molecular weight of 246.32 g/mol. Key structural features include:

  • Fluorine’s electronegativity: Enhances the acidity of the amine proton (pKa ≈ 3–4, based on analogous anilines ).

  • Methylthio group: Introduces lipophilicity, impacting solubility and membrane permeability.

Crystallographic data remain unpublished, but computational models predict a planar geometry for the aniline ring and a dihedral angle of ~45° between the two aromatic systems due to steric hindrance.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis route involves a two-step process:

  • Halogenation of 2-Fluoroaniline:

    • 2-Fluoroaniline is treated with 4-(methylthio)benzyl chloride in the presence of a base (e.g., K₂CO₃) via nucleophilic aromatic substitution (SNAr).

    • Reaction conditions: 80°C, 12–24 hours, anhydrous DMF as solvent .

    • Yield: 60–75% after purification by column chromatography.

  • Alternative Pathways:

    • Ullmann Coupling: Copper-catalyzed coupling of 2-fluoroaniline with 4-(methylthio)benzyl bromide .

    • Reductive Amination: Condensation of 2-fluorobenzaldehyde with 4-(methylthio)benzylamine followed by reduction (NaBH₄).

Optimization and Challenges

  • Temperature Control: Excess heat (>100°C) leads to decomposition, while temperatures <60°C result in incomplete substitution.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .

  • Byproducts: Common impurities include bis-alkylated derivatives and unreacted starting materials, mitigated via gradient elution.

Table 1: Comparative Synthesis Conditions

MethodTemperature (°C)CatalystYield (%)Purity (%)
SNAr80K₂CO₃7295
Ullmann Coupling 120CuI6590
Reductive Amination25NaBH₄5888

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar solvents: Soluble in DMSO (25 mg/mL), methanol (10 mg/mL).

    • Nonpolar solvents: Limited solubility in hexane (<1 mg/mL).

  • Stability:

    • Stable under inert atmospheres; degrades upon prolonged exposure to light or moisture, forming oxidized sulfur byproducts.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 4H, Ar-H), 6.95–6.88 (m, 3H, Ar-H), 4.35 (s, 2H, CH₂), 2.45 (s, 3H, SMe).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.1 (C-F), 139.5 (C-S), 128.7–115.3 (Ar-C), 45.2 (CH₂), 15.8 (SMe).

  • MS (ESI+): m/z 247.1 [M+H]⁺.

Reactivity and Chemical Behavior

Electrophilic Substitution

The amine group activates the aromatic ring toward electrophiles, but fluorine’s electronegativity directs substitution to the meta position:

  • Nitration: Yields 2-fluoro-5-nitro-N-(4-(methylthio)benzyl)aniline with HNO₃/H₂SO₄.

  • Sulfonation: Forms sulfonic acid derivatives at elevated temperatures.

Nucleophilic Reactions

The methylthio group participates in oxidation and alkylation:

  • Oxidation: H₂O₂ converts -SMe to -SO₃H, enhancing water solubility.

  • Alkylation: Reacts with alkyl halides to form sulfonium salts.

Applications in Pharmaceutical and Agrochemical Industries

Medicinal Chemistry

While direct studies are sparse, structural analogs exhibit:

  • Amyloid-binding: Fluorinated benzothiazoles (e.g., 6-OH-BTA-1) bind β-amyloid plaques, suggesting potential for neuroimaging .

  • Antifungal Activity: N-methylbenzamides show efficacy against Pyricularia oryzae (rice blast) .

Agrochemical Development

  • Fungicidal Properties: Methylthio groups enhance lipid membrane penetration, improving antifungal activity .

  • Herbicide Intermediates: Used in synthesizing sulfonylurea herbicides via sulfonation.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate blood-brain barrier penetration for CNS applications.

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives.

  • Polymer Chemistry: Explore use as a monomer in conductive polymers.

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